N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide
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Overview
Description
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and cyclohexanecarboxamide groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl group or the thiazole ring, leading to the formation of different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups to the thiazole or chlorophenyl moieties .
Scientific Research Applications
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the cyclohexanecarboxamide moiety can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the chlorophenyl group enhances its antimicrobial properties, while the cyclohexanecarboxamide moiety provides stability and influences its pharmacokinetic profile .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c19-15-8-6-14(7-9-15)18-21-16(12-23-18)10-11-20-17(22)13-4-2-1-3-5-13/h6-9,12-13H,1-5,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHLGXGQJSOBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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